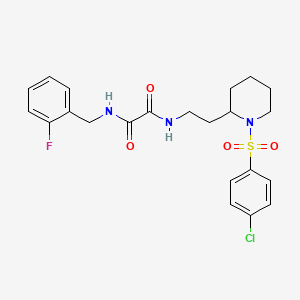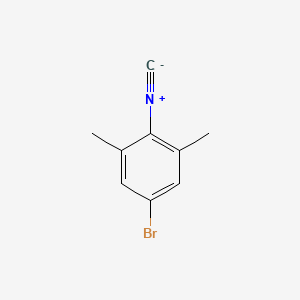
5-Bromo-2-isocyano-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-isocyano-1,3-dimethylbenzene is an organic compound with the CAS Number: 24139-49-9 . It has a molecular weight of 210.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrN/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, isocyano, and two methyl groups.Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.07 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis and Derivatives
5-Bromo-2-isocyano-1,3-dimethylbenzene has been explored in various synthetic pathways. For instance, a study by Courtin, Tobel, and Doswald (1978) delves into the synthesis of sulfonated derivatives of dimethylbenzenes, which could include structures similar to this compound (Courtin, Tobel, & Doswald, 1978). Similarly, Christl and Groetsch (2000) describe the preparation of cyclohexa-1,2,4-triene from brominated dienes, which could relate to brominated dimethylbenzenes (Christl & Groetsch, 2000).
Bromination and Functionalization
Aitken et al. (2016) investigated the bromination of dimethylbenzene derivatives and their subsequent conversion into sulfur-functionalized benzoquinones, which is relevant to the study of bromo-dimethylbenzenes (Aitken, Jethwa, Richardson, & Slawin, 2016). Jutzi, Heidemann, Neumann, and Stammler (1992) describe a process for dehydrobromination reactions leading to various functionalized compounds, which may be applicable to this compound (Jutzi, Heidemann, Neumann, & Stammler, 1992).
Structural Characterization and Reaction Studies
Studies like that of Sharma, Gupta, Gautam, and Gupta (2002) on the synthesis of phenothiazines via Smiles rearrangement could provide insights into reaction mechanisms involving bromo-dimethylbenzene compounds (Sharma, Gupta, Gautam, & Gupta, 2002). Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, and Zherikova (2015) conducted a thermochemical study of halogen-substituted methylbenzenes, which could be relevant for understanding the properties of this compound (Verevkin et al., 2015).
properties
IUPAC Name |
5-bromo-2-isocyano-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLAYDRXLUUULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+]#[C-])C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B2736681.png)
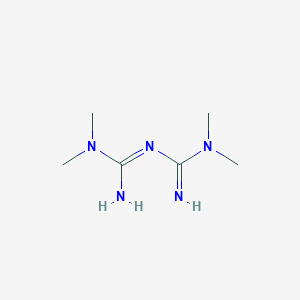

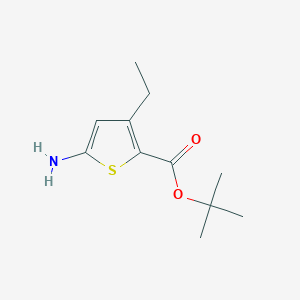
![2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}-1-ethanol](/img/structure/B2736690.png)
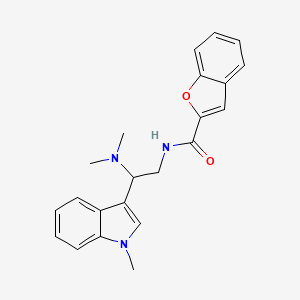

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2736693.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2736695.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2736696.png)
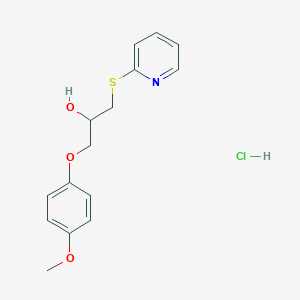
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2736703.png)
